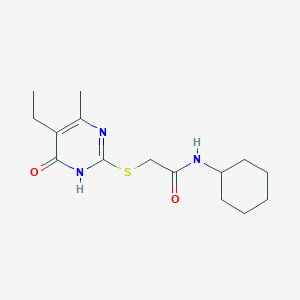![molecular formula C13H14ClN3O2 B2499620 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride CAS No. 2044702-29-4](/img/structure/B2499620.png)
3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 2,2’-bipyridine, which is a commonly used ligand in coordination chemistry . It also contains an amino acid moiety (2-aminopropanoic acid, also known as alanine) and a hydrochloride group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, bipyridine compounds are often synthesized via reactions involving 2-chloropyridine . The amino acid moiety could potentially be introduced through a suitable amine coupling reaction, and the hydrochloride form could be obtained by reaction with hydrochloric acid .Chemical Reactions Analysis
As a bipyridine derivative, this compound could potentially act as a ligand, forming coordination complexes with various metal ions . The reactivity of the amino acid moiety would depend on the specific conditions and reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the bipyridine and amino acid moieties. Bipyridine compounds are generally crystalline solids at room temperature, and the presence of the polar amino acid group could enhance solubility in polar solvents .Scientific Research Applications
Biologically Active Molecules
Bipyridine derivatives are extensively used as fundamental components in various applications, including biologically active molecules . They can be used in the synthesis of pharmaceuticals and other biologically active compounds.
Ligands in Transition-Metal Catalysis
Bipyridine derivatives serve as excellent ligands in transition-metal catalysis . They strongly coordinate with metal centers, which can be useful in various catalytic reactions.
Photosensitizers
Bipyridine derivatives can act as photosensitizers . Photosensitizers are substances that promote photochemical reactions upon exposure to light. They are used in a variety of applications, including solar energy conversion and photodynamic therapy.
Viologens
Viologens are a family of compounds that are derived from 4,4’-bipyridine. Bipyridine derivatives can be used in the synthesis of viologens , which have applications in areas such as electrochromic devices, herbicides, and molecular electronics.
Supramolecular Structures
Bipyridine derivatives can be used in the construction of supramolecular structures . These structures have potential applications in areas such as nanotechnology, materials science, and drug delivery.
Synthesis of Metal Complexes
Bipyridine derivatives, including “3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride”, can act as ligands to form metal complexes . These complexes have a wide range of applications, including catalysis, materials science, and medicinal chemistry.
Solid Form Screening
Bipyridine isomers, used as coformers and ligands in coordination chemistry, were subjected to solid form screening and crystal structure prediction . This can help in the development of new materials with desired properties.
Electrochemical Methods
Bipyridine derivatives can be used in electrochemical methods . These methods have applications in areas such as energy storage, sensors, and synthesis of organic compounds.
Mechanism of Action
Target of Action
It’s known that bipyridine compounds, which are part of the structure of this compound, are often used as ligands in coordination chemistry . They form complexes with many transition metals , suggesting that the compound might interact with metal ions in biological systems.
Mode of Action
Bipyridine compounds are known to act as chelating ligands, forming complexes with transition metals . This suggests that the compound might interact with its targets by forming complexes, which could potentially alter the function of the target molecules.
Biochemical Pathways
For instance, they can affect enzyme-catalyzed reactions, which are a chain of reaction steps where the product of one reaction becomes the substrate for the next .
Safety and Hazards
Future Directions
Bipyridine derivatives have been widely studied for their potential applications in areas such as catalysis, materials science, and medicinal chemistry . The introduction of an amino acid moiety could open up new possibilities for bioconjugation, potentially expanding the range of applications for this compound.
properties
IUPAC Name |
2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2.ClH/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11;/h1-6,8,10H,7,14H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFVUABWQMQJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(2-fluorobenzoyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2499544.png)
![5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499545.png)
![3-(Dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide;hydrochloride](/img/structure/B2499547.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2499551.png)
![2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester](/img/structure/B2499552.png)
![(2,4-Dinitrophenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2499554.png)
![2-[[3-(3,4-Dimethoxyphenyl)-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B2499555.png)


![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2499558.png)

![N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2499560.png)